molecular formula C16H31N3O3 B14796952 (S)-tert-Butyl 4-((2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate

(S)-tert-Butyl 4-((2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate

Cat. No.: B14796952
M. Wt: 313.44 g/mol
InChI Key: CBQJNXVEIVTOCM-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 4-((2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C19H36N3O3 It is a piperidine derivative, which is a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4-((2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-formylpiperidine-1-carboxylate with (S)-2-amino-3-methylbutanoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 4-((2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the carbon atoms adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(S)-tert-Butyl 4-((2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4-((2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl 4-((2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate
  • Benzyl 3-(((S)-2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate

Uniqueness

(S)-tert-Butyl 4-((2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate is unique due to its specific tert-butyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

Molecular Formula

C16H31N3O3

Molecular Weight

313.44 g/mol

IUPAC Name

tert-butyl 4-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)18-10-12-6-8-19(9-7-12)15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,20)

InChI Key

CBQJNXVEIVTOCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1CCN(CC1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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